molecular formula C8H3Cl2NO2 B103378 6,7-dichloro-1H-indole-2,3-dione CAS No. 18711-12-1

6,7-dichloro-1H-indole-2,3-dione

Cat. No.: B103378
CAS No.: 18711-12-1
M. Wt: 216.02 g/mol
InChI Key: XTXIILHWOQZVAQ-UHFFFAOYSA-N
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Description

6,7-Dichloro-1H-indole-2,3-dione (commonly referred to as NS309 in its oxime form, this compound 3-oxime) is a synthetic small molecule recognized for its potent activation of small-conductance (SK, KCa2.x) and intermediate-conductance (IK, KCa3.1) Ca²⁺-activated K⁺ channels . Structurally, it features a dichloro-substituted indole dione core with an oxime group at the 3-position (Figure 1). NS309 enhances channel opening by increasing the apparent Ca²⁺ sensitivity of SK/IK channels, promoting membrane hyperpolarization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-1H-indole-2,3-dione typically involves the chlorination of indole-2,3-dione. One common method is the reaction of indole-2,3-dione with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

Indole-2,3-dione+Cl2This compound\text{Indole-2,3-dione} + \text{Cl}_2 \rightarrow \text{this compound} Indole-2,3-dione+Cl2​→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it to less oxidized forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce chlorinated indoles .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6,7-dichloro-1H-indole-2,3-dione exhibits significant antibacterial and antifungal properties. It has demonstrated effectiveness against various strains such as:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

These findings suggest potential applications in treating infections caused by these pathogens .

Anticancer Properties

The compound has shown promise in inducing apoptosis in several cancer cell lines, including:

  • Breast cancer
  • Colon cancer
  • Lung cancer

The underlying mechanisms of its anticancer activity are still under investigation, but its ability to inhibit specific cellular pathways makes it a candidate for further drug development .

Modulation of Calcium-Activated Potassium Channels

This compound acts as a potent activator of human calcium-activated potassium channels. This property is crucial for understanding its therapeutic potential in:

  • Cardiovascular diseases : By influencing vascular tone and heart rhythm.
  • Neurological disorders : Modulating neuronal excitability and signaling pathways .

Derivatives and Their Activities

Derivatives of this compound have been explored for enhanced biological activities. For instance:

  • Compounds derived from this structure have shown improved antimicrobial and anticancer effects.

A comprehensive study on isoindole derivatives indicated their potential as drug candidates with notable activities against various pathogens and cancer cells .

Clinical Relevance

Several studies have documented the clinical relevance of this compound:

  • A study highlighted its efficacy in modulating dendritic excitability in neurons, suggesting implications for treating neurological conditions .

Mechanism of Action

The mechanism of action of 6,7-dichloro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate calcium-activated potassium channels (IK/SK channels), which play a role in regulating cellular functions such as membrane potential and signal transduction . The compound binds to these channels, leading to their activation and subsequent physiological effects.

Comparison with Similar Compounds

Pharmacological Significance :

  • Neuroprotection: NS309 normalizes neuronal excitability and reduces neurodegeneration in Parkinson’s disease (PD) models by counteracting locus coeruleus (LC) neuronal loss .
  • Vascular Function : It potentiates endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation, making it valuable in studying diabetic vascular complications .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

4,7-Dichloro-1H-Indole-2,3-Dione

  • Structural Difference : Chlorine substituents at positions 4 and 7 instead of 6 and 7 .
  • Impact: Altered molecular packing and hydrogen-bonding patterns in crystal structures suggest reduced bioavailability compared to NS308.

1-Ethyl-2-Benzimidazolinone (1-EBIO)

  • Structure : Benzimidazole core lacking indole dione groups.
  • Activity : Weak SK/IK activator (EC₅₀ ~50 μM) compared to NS309 (EC₅₀ 250 nM for SK3) .
  • Applications : Used as a precursor in developing more potent analogs like NS309 .

Pharmacological Analogs

DCEBIO (5,6-Dichloro-1-Ethyl-1,3-Dihydro-2H-Benzimidazole-2-One)

  • Structure : Benzimidazole derivative with dichloro substitutions.
  • Activity : Activates SK/IK channels but with lower potency (EC₅₀ ~1–10 μM) than NS309 .
  • Therapeutic Use : Studied in cystic fibrosis for Cl⁻ secretion enhancement but lacks NS309’s neuroprotective applications .

SKA-31 (Naphtho[1,2-d]Thiazol-2-Ylamine)

  • Structure : Naphthothiazole core.
  • Activity : Dual SK/IK activator with EC₅₀ values similar to NS309 (300 nM for IK). Unlike NS309, it also exhibits vasodilatory effects in hypertension models .

Comparative Data Table

Compound Core Structure Target Channels EC₅₀ (SK/IK) Key Therapeutic Areas References
NS309 Indole dione + oxime SK2, SK3, IK 250 nM (SK3) Neuroprotection, EDHF studies
1-EBIO Benzimidazolinone SK, IK ~50 μM Early-stage channel research
DCEBIO Benzimidazole SK, IK 1–10 μM Cystic fibrosis, vasodilation
SKA-31 Naphthothiazole SK, IK 300 nM (IK) Hypertension, vascular repair
4,7-Dichloro isomer Indole dione N/A N/A Structural studies

Mechanistic and Therapeutic Differences

  • Potency : NS309’s sub-micromolar EC₅₀ makes it superior to 1-EBIO and DCEBIO in experimental settings requiring low drug concentrations .
  • Selectivity : Unlike SKA-31, NS309 avoids off-target effects on BK channels, critical for neuronal studies .
  • Clinical Potential: NS309’s efficacy in mitigating LC neuron loss in PD models highlights its unique neuroprotective niche, whereas SKA-31 is prioritized for cardiovascular applications .

Biological Activity

6,7-Dichloro-1H-indole-2,3-dione, also known as NS309, is a synthetic compound belonging to the indole family. It has garnered significant attention due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C8_8H3_3Cl2_2NO2_2
  • Molecular Weight: 216.02 g/mol
  • CAS Number: 18711-12-1

This compound primarily acts as an activator of calcium-activated potassium (K+^+) channels, specifically the SK (small conductance) and IK (intermediate conductance) channels. This activation leads to increased cellular excitability and modulation of various signaling pathways:

  • Target Channels: SK and IK Ca2+^{2+}-activated K+^+ channels.
  • Mode of Action: Enhances Ca2+^{2+} sensitivity in these channels, which plays a crucial role in regulating vascular tone and neurotransmitter release .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansEffective

These findings suggest its potential application in treating bacterial and fungal infections .

Anticancer Properties

The compound has demonstrated promising anticancer activity across several cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in:

  • Breast Cancer Cells
  • Colon Cancer Cells
  • Lung Cancer Cells

The exact mechanisms by which this compound induces cell death are still under investigation but may involve the inhibition of specific kinases and phosphatases that are critical for cancer cell survival .

Study 1: Activation of K+^+ Channels

A study highlighted the role of this compound in enhancing cerebral blood flow by activating SK and IK channels in endothelial cells. The compound was shown to significantly increase blood flow in parenchymal arterioles by approximately 40%, indicating its potential for treating conditions related to impaired blood flow .

Study 2: Anticancer Efficacy

In vitro studies demonstrated that treatment with this compound led to a marked decrease in viability of various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Safety Profile

While the biological activities of this compound are promising, safety assessments are essential. Preliminary data suggest that it may act as an irritant; therefore, appropriate handling procedures should be followed in laboratory settings .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 6,7-dichloro-1H-indole-2,3-dione?

Basic
The synthesis typically involves chlorination of indole derivatives followed by oxidation steps. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1^1H and 13^13C NMR spectra.
  • Mass Spectrometry (MS) : Validate molecular weight (216.02 g/mol) using high-resolution MS .
  • X-ray Crystallography : Resolve crystal structure using programs like SHELXL or OLEX2 for precise bond-length and angle measurements .
  • PubChem Data : Cross-reference CAS No. 18711-12-1 and canonical SMILES (C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl) for purity verification .

Q. How can researchers structurally validate this compound using crystallographic techniques?

Basic
Employ single-crystal X-ray diffraction with refinement via SHELXL or OLEX2. Key parameters:

  • Space Group and Unit Cell Parameters : Determine using auto-indexing algorithms.
  • Residual Electron Density Analysis : Ensure absence of structural ambiguities (< 0.1 eÅ3^{-3}).
  • Thermal Displacement Parameters : Validate atomic positions using anisotropic refinement .

Q. What experimental approaches are used to confirm NS309’s activation of SK/IK calcium-activated potassium channels?

Advanced

  • Electrophysiology : Perform whole-cell patch-clamp recordings on transfected HEK-293 cells expressing SK/IK channels. Measure current-voltage relationships with NS309 (EC50_{50} ~0.1–1 µM) .
  • Calcium Imaging : Use Fluo-4 AM to correlate intracellular Ca2+^{2+} levels with channel activation .
  • Pharmacological Blockers : Validate specificity with TRAM-34 (IK inhibitor) and apamin (SK inhibitor) to isolate channel contributions .

Q. How is the inhibitory effect of NS309 on human carboxylesterase 1 (CES1) quantified?

Basic

  • Radiometric Assays : Use 3^{3}H-labeled substrates (e.g., procaine) to measure CES1 activity inhibition (Ki = 9.4 µM) .
  • Fluorogenic Substrates : Employ CES1-specific substrates like fluorescein diacetate, monitoring fluorescence decay via stopped-flow kinetics .

Q. What methodologies assess NS309’s antimicrobial activity across bacterial and fungal strains?

Basic

  • Broth Microdilution Assay : Determine minimum inhibitory concentration (MIC) against Staphylococcus aureus, Escherichia coli, and Candida albicans (reported as "effective" in preliminary studies) .
  • Time-Kill Curves : Evaluate bactericidal/fungicidal activity over 24 hours at 2× MIC .

Q. What mechanisms underlie NS309’s anticancer activity in vitro, and how are they investigated?

Advanced

  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation kits to confirm programmed cell death in breast, colon, and lung cancer lines .
  • Kinase Profiling : Screen kinase inhibition via phosphoproteomic arrays (e.g., PamGene) to identify targets critical for cancer survival .
  • Transcriptomic Analysis : Perform RNA-seq to map pathways like p53 or MAPK signaling affected by NS309 .

Q. How can researchers resolve contradictions in NS309’s efficacy across different cancer cell lines?

Advanced

  • Cell Line-Specific Profiling : Compare SK/IK channel expression levels via qPCR or Western blot to correlate with apoptotic response variability .
  • Combinatorial Drug Screens : Test NS309 with standard chemotherapeutics (e.g., cisplatin) to identify synergistic or antagonistic effects .

Q. What in vivo models are appropriate for studying NS309’s vascular effects?

Advanced

  • Zucker Diabetic Rats : Assess endothelial dysfunction recovery by measuring NS309-induced vasodilation in mesenteric arteries via wire myography .
  • Cerebral Blood Flow Models : Use laser Doppler flowmetry in rodents to quantify NS309-mediated increases (~40%) in parenchymal arteriole dilation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to irritant properties .
  • Ventilation : Handle in a fume hood to avoid inhalation of particulate matter .
  • Waste Disposal : Collect in sealed containers for incineration, adhering to EPA guidelines (DTXSID30588487) .

Q. How can researchers optimize high-throughput screening assays for NS309 derivatives?

Advanced

  • Fluorescent Probes : Develop Thallium flux assays using SK/IK channel-expressing cell lines and a FLIPR Tetra system .
  • Structure-Activity Relationship (SAR) : Modify the oxime group (C8H4Cl2N2O2) and test analogs for enhanced potency/selectivity via automated synthesis platforms .

Properties

IUPAC Name

6,7-dichloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXIILHWOQZVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588487
Record name 6,7-Dichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18711-12-1
Record name 6,7-Dichloroisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6,7-DICHLOROISATIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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